

Theoretical and computational studies of 6-Amino-1H-indole-4-carboxylic acid

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Compound of Interest

Compound Name: 6-Amino-1H-indole-4-carboxylic acid

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An In-Depth Technical Guide to the Theoretical and Computational Investigation of 6-Amino-1H-indole-4-carboxylic acid

This guide provides a comprehensive framework for the theoretical and computational analysis of **6-Amino-1H-indole-4-carboxylic acid**, a molecule of interest within the broader class of biologically active indole derivatives. While direct computational studies on this specific molecule are not extensively documented, this whitepaper synthesizes field-proven methodologies applied to analogous indole structures to propose a robust investigatory workflow. This document is intended for researchers, computational chemists, and drug development professionals seeking to elucidate the physicochemical properties, reactivity, and potential biological interactions of this compound.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.^{[1][2]} Derivatives of indole exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.^{[1][2][3]} The molecule **6-Amino-1H-indole-4-carboxylic acid** combines the privileged indole scaffold with amino and carboxylic acid functional groups, suggesting a high potential for diverse chemical interactions and biological activity. Its structural features, including hydrogen bond donors and acceptors, and an aromatic system, make it an intriguing candidate for drug design and development.

Molecular Profile of **6-Amino-1H-indole-4-carboxylic acid**:

| Property | Value | Source |
|-------------------|---|--------|
| Molecular Formula | C ₉ H ₈ N ₂ O ₂ | [4] |
| Molecular Weight | 176.17 g/mol | [4] |
| IUPAC Name | 4-amino-1H-indole-6-carboxylic acid | [4] |
| SMILES | <chem>C1=CNC2=CC(=CC(=C21)N)C(=O)O</chem> | [4] |
| InChIKey | IVBWTCKZKLVWMD-UHFFFAOYSA-N | [4] |

Computational chemistry offers a powerful lens through which to predict the behavior of such molecules, guiding synthesis and experimental testing by providing insights into electronic structure, potential energy surfaces, and intermolecular interactions. This guide outlines a multi-tiered computational approach, from quantum mechanics to molecular dynamics, to build a comprehensive profile of **6-Amino-1H-indole-4-carboxylic acid**.

Quantum Chemical Analysis: Unveiling Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance of accuracy and computational cost for studying the electronic properties of molecules.[5][6] For **6-Amino-1H-indole-4-carboxylic acid**, DFT calculations can elucidate its structural stability, reactivity, and spectroscopic signatures.

Causality Behind Methodological Choices

The choice of a functional and basis set is critical for accurate predictions. The B3LYP functional is widely used and has been shown to provide reliable results for organic molecules, including indole derivatives.[7][8] The 6-311++G(d,p) basis set is robust, incorporating diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to handle non-uniform electron distributions, which are characteristic of the subject molecule.[8]

Experimental Protocol: DFT Workflow

Objective: To determine the optimized geometry, electronic properties (HOMO, LUMO, MEP), and theoretical vibrational frequencies of **6-Amino-1H-indole-4-carboxylic acid**.

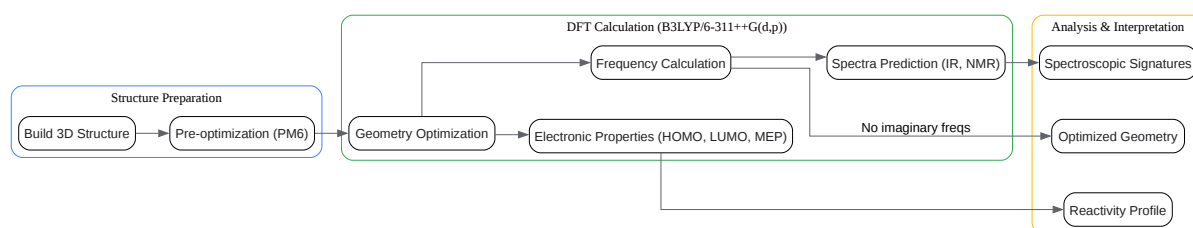
Software: Gaussian 16, ORCA, or similar quantum chemistry package.

Steps:

- **Molecule Building:** Construct the 3D structure of **6-Amino-1H-indole-4-carboxylic acid** using a molecular editor like GaussView or Avogadro.
- **Geometry Optimization:**
 - Perform an initial geometry optimization using a lower level of theory (e.g., PM6 semi-empirical method) to obtain a reasonable starting structure.
 - Follow with a full geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.^[8] The optimization should be run in the gas phase or with an implicit solvent model (e.g., CPCM for water) to simulate physiological conditions.
 - Confirm that the optimization has converged to a true minimum on the potential energy surface by performing a frequency calculation at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
- **Electronic Property Calculation:**
 - From the optimized structure, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.^{[5][9]}
 - Generate a Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution and is invaluable for identifying electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions.^[5]
- **Spectroscopic Prediction:**

- The results of the frequency calculation can be used to predict the theoretical IR spectrum. These frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.
- Calculate NMR chemical shifts using the GIAO method at the same level of theory.[8]

Visualization of DFT Workflow



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Caption: Workflow for DFT analysis of **6-Amino-1H-indole-4-carboxylic acid**.

Molecular Docking: Predicting Protein-Ligand Interactions

Given the prevalence of indole derivatives as enzyme inhibitors and receptor modulators, molecular docking is a crucial step in assessing the therapeutic potential of **6-Amino-1H-indole-4-carboxylic acid**.^{[10][11][12]} This technique predicts the preferred orientation of a ligand when bound to a protein target, providing insights into binding affinity and interaction patterns.

Causality Behind Methodological Choices

The selection of a protein target is paramount. Based on the activities of similar indole carboxylic acids, potential targets could include bacterial enzymes like DNA gyrase or protein kinases involved in cancer signaling pathways such as EGFR or VEGFR-2.^{[9][12]} AutoDock Vina is a widely used and validated docking program known for its speed and accuracy.

Experimental Protocol: Molecular Docking Workflow

Objective: To predict the binding mode and estimate the binding affinity of **6-Amino-1H-indole-4-carboxylic acid** with a relevant biological target.

Software: AutoDock Tools, AutoDock Vina, PyMOL, Discovery Studio.

Steps:

- Ligand Preparation:
 - Use the DFT-optimized structure of **6-Amino-1H-indole-4-carboxylic acid**.
 - Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds using AutoDock Tools. Save the file in the required PDBQT format.
- Protein Preparation:
 - Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
 - Remove water molecules and any co-crystallized ligands.
 - Add polar hydrogens and assign Kollman charges.
 - Save the prepared protein in PDBQT format.
- Grid Box Generation:
 - Define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein. The dimensions should be large enough to allow the ligand to rotate and translate freely.

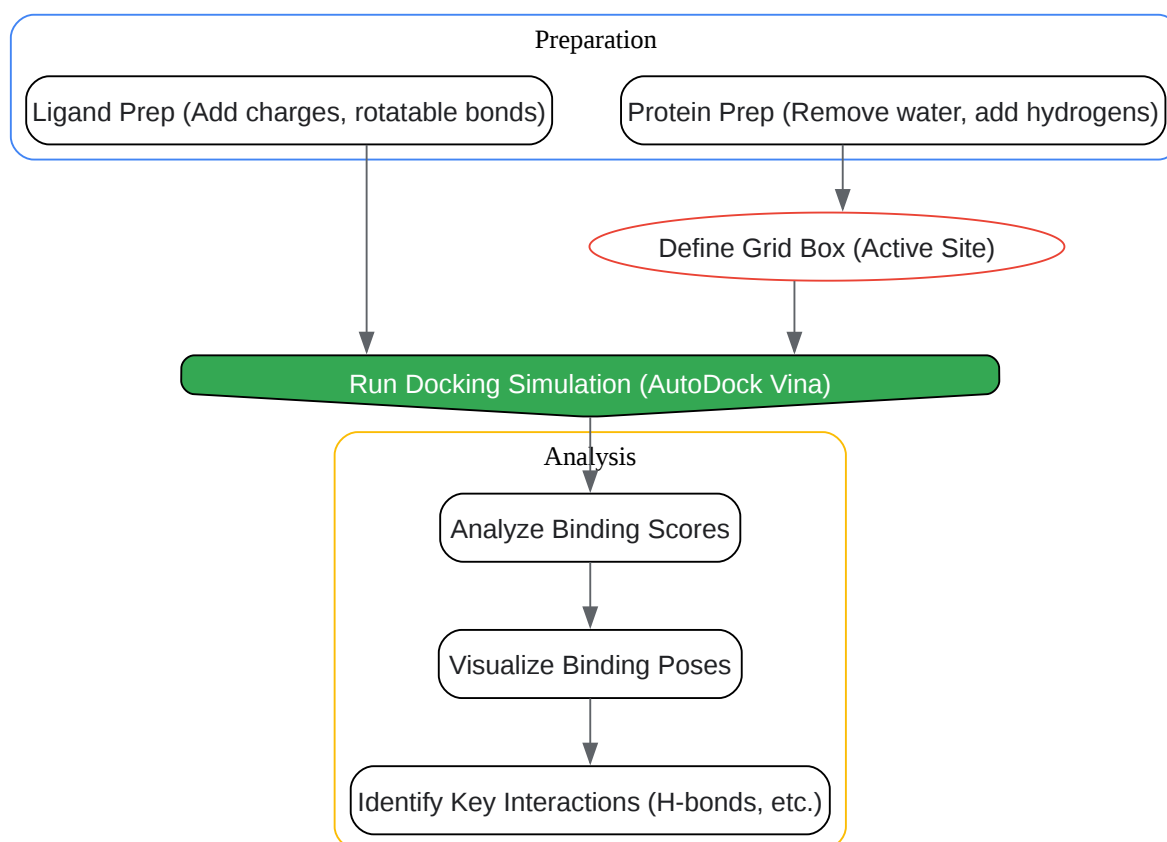
- Docking Simulation:
 - Run AutoDock Vina, providing the prepared ligand and protein files, along with the grid box coordinates and dimensions. Vina will perform a series of docking runs and score the resulting poses.
- Results Analysis:
 - Analyze the output file, which contains the binding affinity (in kcal/mol) and the coordinates for the top-ranked binding poses.
 - Visualize the protein-ligand complex using PyMOL or Discovery Studio. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Hypothetical Docking Results

The following table presents hypothetical docking scores against common protein targets for indole derivatives.

| Target Protein (PDB ID) | Putative Function | Binding Affinity (kcal/mol) |
|--------------------------------|--------------------------|-----------------------------|
| P. aeruginosa PqsR (4JVC) | Bacterial Quorum Sensing | -7.9[10] |
| EGFR Tyrosine Kinase (2GS2) | Cancer Proliferation | -8.5 |
| VEGFR-2 Tyrosine Kinase (4ASD) | Angiogenesis | -8.2[12] |
| DNA Gyrase B (E. coli) (1KZN) | Bacterial Replication | -7.5 |

Visualization of Docking Workflow



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Caption: General workflow for molecular docking studies.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot of binding, MD simulations offer a dynamic view, assessing the stability of the protein-ligand complex in a simulated physiological environment over time.[8]

Causality Behind Methodological Choices

An MD simulation is the logical next step after identifying a promising binding pose from docking. It validates the docking results by observing whether the ligand remains stably bound within the active site. GROMACS is a highly efficient and widely used software package for performing MD simulations.

Experimental Protocol: MD Simulation Workflow

Objective: To evaluate the dynamic stability of the **6-Amino-1H-indole-4-carboxylic acid**-protein complex.

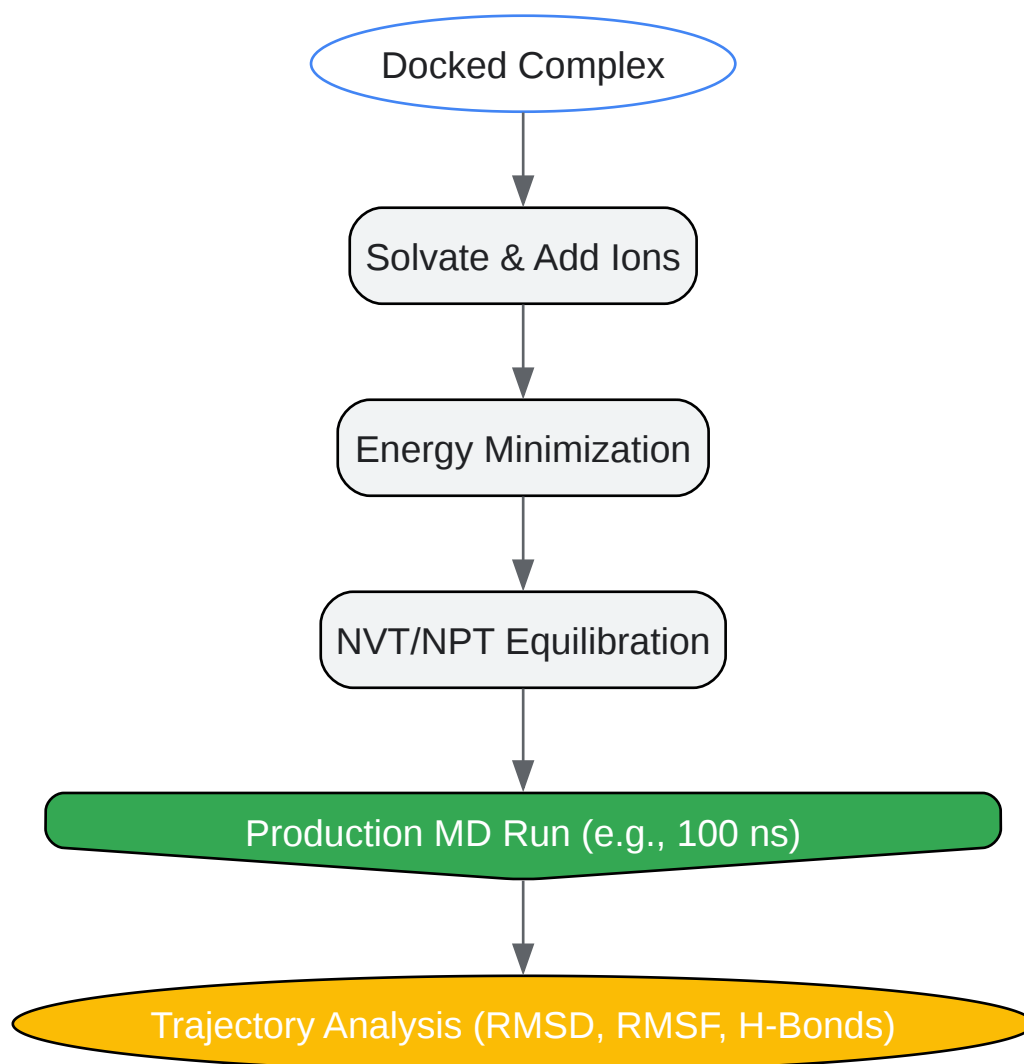
Software: GROMACS, VMD, Grace/XMGrace.

Steps:

- System Preparation:
 - Start with the best-ranked docked complex.
 - Generate the ligand topology and parameters using a force field server (e.g., SwissParam).
 - Place the complex in a simulation box of appropriate size and shape (e.g., cubic or dodecahedron).
 - Solvate the system with a water model (e.g., TIP3P).
 - Add ions (e.g., Na^+ , Cl^-) to neutralize the system and mimic physiological ionic strength.
- Energy Minimization:
 - Perform a steep descent energy minimization to remove steric clashes and relax the system.
- Equilibration:

- Perform a two-phase equilibration. First, a constant volume, constant temperature (NVT) equilibration to stabilize the system's temperature. Second, a constant pressure, constant temperature (NPT) equilibration to stabilize the pressure and density.
- Production Run:
 - Run the production MD simulation for a duration sufficient to observe the system's behavior (e.g., 50-100 ns).
- Trajectory Analysis:
 - Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess conformational stability. A stable RMSD indicates the system has reached equilibrium.
 - Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
 - Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein over time.

Visualization of MD Workflow



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Caption: Workflow for Molecular Dynamics (MD) simulation.

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-faceted computational strategy for characterizing **6-Amino-1H-indole-4-carboxylic acid**. By integrating quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can build a detailed understanding of its electronic properties, potential biological targets, and the dynamics of its interactions. The insights gained from these theoretical studies can effectively guide future experimental work, including chemical synthesis, optimization of derivatives, and in vitro biological assays, ultimately accelerating the discovery and development of new therapeutic agents based on the indole scaffold.

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